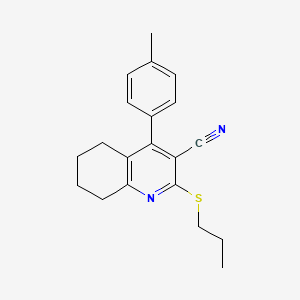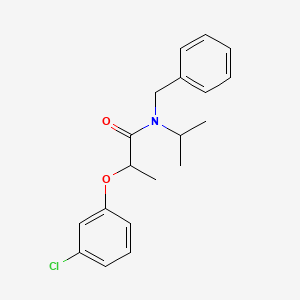![molecular formula C16H9ClFN3O3S B13371193 (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13371193.png)
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chloro-4-fluorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one is a synthetic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a unique combination of chloro, fluoro, and nitro substituents, which contribute to its distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing other complex molecules.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its ability to bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . The nitro group may also contribute to its biological activity by participating in redox reactions within cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolidinone derivatives with different substituents. For example:
2-[(3-chloro-2-methylphenyl)imino]-5-(4-fluorophenyl)-1,3-thiazolidin-4-one: This compound has a methyl group instead of a nitro group and exhibits different biological activities.
2-[(4-chlorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one: This compound lacks the fluoro group and has different antimicrobial properties.
The uniqueness of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one lies in its specific combination of chloro, fluoro, and nitro groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H9ClFN3O3S |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
(5Z)-2-(3-chloro-4-fluorophenyl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-8-10(4-5-13(12)18)19-16-20-15(22)14(25-16)7-9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22)/b14-7- |
Clé InChI |
DNZKYQXOFJVXKF-AUWJEWJLSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2 |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)

![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13371175.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371189.png)
